ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate
Overview
Description
Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate is a chemical compound with the molecular formula C12H13NO3S . It is related to other compounds such as Ethyl [6- (morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate .
Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate include a molecular weight of 235.24 g/mol, a computed XLogP3-AA of 1.3, no hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 235.08445790 g/mol .Scientific Research Applications
Antimicrobial Activity
Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate and its derivatives have been explored for their antimicrobial properties. A study by Kalekar, Bhat, and Koli (2011) involved the synthesis of 1,4-Benzothiazine derivatives for antimicrobial activity. These compounds were tested against various bacterial strains such as E. coli and S. aureus, and fungal strains like C. albicans, showing significant antibacterial and antifungal activities (Kalekar, Bhat, & Koli, 2011).
Synthesis and Characterization
The synthesis and characterization of benzothiazin-4-yl derivatives have been a significant area of research. For instance, Nazarenko et al. (2008) investigated the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with ‘push–pull’ enamines, leading to a set of derivatives. This study also discovered a new rearrangement during the acidic hydrolysis of one of the synthesized compounds, revealing insights into reaction mechanisms and structural elucidation (Nazarenko et al., 2008).
Pharmacological Activity
Research has also been conducted on the pharmacological activities of these compounds. Gowda et al. (2011) synthesized Schiff and Mannich bases derivatives of benzothiazin-4-yl and evaluated them for anti-inflammatory and analgesic activities. One of the derivatives was found to possess analgesic activity comparable to pentazocine, a known pain relief medication (Gowda et al., 2011).
Crystal Structure Analysis
The crystal structure of related compounds has been studied to understand their molecular configurations and interactions. Ellouz et al. (2015) analyzed the crystal structure of a compound featuring benzothiazine residue linked to a 1,2,3-triazole ring, providing valuable information on the molecule's conformation and intermolecular interactions (Ellouz et al., 2015).
Anti-Corrosive Properties
Additionally, the anti-corrosive properties of benzothiazine derivatives have been explored. Sebbar (2017) investigated two benzothiazine derivatives for their corrosion inhibitory effect on mild steel in an acidic solution, revealing significant inhibition efficiency, which is crucial for industrial applications (Sebbar, 2017).
properties
IUPAC Name |
ethyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-2-16-12(15)7-13-9-5-3-4-6-10(9)17-8-11(13)14/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCWFHUVHSQFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CSC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390551 | |
Record name | ethyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate | |
CAS RN |
6376-75-6 | |
Record name | ethyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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